molecular formula C4H4FNS B1646235 2-Fluoro-4-methylthiazole

2-Fluoro-4-methylthiazole

Cat. No.: B1646235
M. Wt: 117.15 g/mol
InChI Key: LFJZQTKBOOKJIA-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Diverse Research Fields

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal and organic chemistry. tandfonline.comresearchgate.netnih.gov Its structural motif is found in a wide array of natural products, including vitamin B1 (thiamine), and numerous synthetic compounds with significant biological activities. researchgate.net The versatility of the thiazole scaffold has led to its incorporation into a vast range of therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and antioxidant drugs. tandfonline.comresearchgate.netarabjchem.org The ability of the thiazole nucleus to interact with various biological targets has made it a privileged structure in drug discovery. nih.govresearchgate.net

The chemical reactivity of the thiazole ring allows for diverse functionalization, making it a valuable building block in the synthesis of complex molecules. researchgate.net Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. researchgate.net This predictable reactivity, coupled with the stability of the aromatic ring, enables chemists to design and synthesize novel thiazole derivatives with tailored properties.

Academic Context of Fluorinated Heterocycles in Medicinal Chemistry and Organic Synthesis

The introduction of fluorine into heterocyclic compounds has become a powerful strategy in modern medicinal chemistry. tandfonline.commdpi.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly modulate the physicochemical and biological properties of a molecule. tandfonline.comresearchgate.net The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. tandfonline.comresearchgate.netmdpi.com

In organic synthesis, fluorinated heterocycles serve as important building blocks for the construction of complex molecules with desired functionalities. alfa-chemistry.commdpi.comuzh.ch The development of new methods for the stereoselective introduction of fluorine into heterocyclic rings is an active area of research. beilstein-journals.org These methods include nucleophilic and electrophilic fluorination reactions, as well as the use of fluorinated starting materials. beilstein-journals.orgrsc.org The strategic placement of fluorine atoms can influence the reactivity and selectivity of subsequent chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4FNS

Molecular Weight

117.15 g/mol

IUPAC Name

2-fluoro-4-methyl-1,3-thiazole

InChI

InChI=1S/C4H4FNS/c1-3-2-7-4(5)6-3/h2H,1H3

InChI Key

LFJZQTKBOOKJIA-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)F

Canonical SMILES

CC1=CSC(=N1)F

Origin of Product

United States

Synthetic Methodologies for 2 Fluoro 4 Methylthiazole and Its Analogues

Direct Fluorination Strategies to Access 2-Fluoro-4-methylthiazole

Direct fluorination of a pre-formed 4-methylthiazole (B1212942) ring at the 2-position presents a straightforward approach to this compound. This is typically achieved using electrophilic fluorinating agents. The C2 position of the thiazole (B1198619) ring is susceptible to attack by nucleophilic reagents, which implies that direct electrophilic fluorination can be challenging without appropriate activation. smolecule.comresearchgate.net

One of the most common and effective electrophilic fluorinating reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. rsc.orgnih.gov This reagent is known for its ability to fluorinate a wide variety of organic substrates under mild conditions. rsc.orgnih.gov The reaction of 4-methylthiazole with Selectfluor™ would be expected to yield this compound, although specific literature detailing this exact transformation is sparse. The general mechanism involves the electrophilic attack of the "F+" equivalent from Selectfluor™ onto the electron-rich thiazole ring.

Another potential method for direct fluorination is through a diazotization-fluorination sequence, commonly known as the Balz-Schiemann reaction. wikipedia.orgbyjus.comorganic-chemistry.org This method would start from the readily available 2-amino-4-methylthiazole (B167648). The amino group is first converted to a diazonium salt using a nitrosating agent, such as sodium nitrite, in the presence of a fluorine source like fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgbyjus.comacs.org The resulting diazonium tetrafluoroborate (B81430) salt can then be thermally or photochemically decomposed to yield the desired this compound. wikipedia.orgorganic-chemistry.org While this is a well-established method for introducing fluorine into aromatic and heteroaromatic rings, the stability of the diazonium intermediate and the reaction conditions need to be carefully controlled to achieve good yields. google.comuwindsor.cagoogle.com

Method Reagents General Conditions Key Features
Electrophilic Fluorination4-methylthiazole, Selectfluor™Mild conditions, often in an organic solvent.User-friendly reagent, broad applicability. rsc.orgnih.gov
Balz-Schiemann Reaction2-amino-4-methylthiazole, NaNO₂, HBF₄ or HFDiazotization at low temperatures, followed by thermal or photochemical decomposition.Classic method for fluoro-dediazoniation. wikipedia.orgbyjus.com

Hantzsch-Type Cyclization and Variants for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring and can be adapted to produce this compound analogues. dntb.gov.uaorganic-chemistry.orgmdpi.comijper.org This method typically involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.net

Synthesis from Thioamides and α-Haloketones or α-Diketones

In a typical Hantzsch synthesis, an α-haloketone, such as chloroacetone (B47974), reacts with a thioamide. orgsyn.org To obtain a 2-fluoro-substituted thiazole, one would ideally start with a fluorinated thioamide, such as fluoro(thio)acetamide. However, the stability and availability of such reagents can be a limitation.

An alternative approach within the Hantzsch synthesis framework is to use a precursor that can be readily converted to the fluoro group after the thiazole ring is formed. For instance, reacting chloroacetone with thiourea (B124793) yields 2-amino-4-methylthiazole, which can then be subjected to a Balz-Schiemann reaction as described in the previous section. ijper.orgorgsyn.org

Preparation of 2-Amino-4-methylthiazole Precursors

The synthesis of 2-amino-4-methylthiazole is a well-documented process. orgsyn.org It is most commonly prepared by the reaction of chloroacetone with thiourea. orgsyn.org The reaction is typically carried out in water or ethanol, and the resulting 2-amino-4-methylthiazole can be isolated in good yields. orgsyn.org This compound serves as a crucial precursor for the synthesis of this compound via the Balz-Schiemann reaction.

A one-pot synthesis for ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives has also been reported, starting from ethyl acetoacetate (B1235776), N-bromosuccinimide, and a thiourea derivative. nih.gov

Preparation of 4-Methylthiazole-5-carboxylate Derivatives

The synthesis of 4-methylthiazole-5-carboxylate derivatives often follows the Hantzsch pathway. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized from ethyl acetoacetate and thiourea, often involving an in-situ bromination step. nih.govtandfonline.com These carboxylate derivatives are valuable intermediates for further functionalization.

The synthesis of ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves the formation of the thiazole ring from a suitable carbonyl compound and a thiourea derivative, followed by electrophilic aromatic substitution to introduce the fluorine and methyl groups on the phenyl ring, and finally esterification. evitachem.com

Starting Materials Product Key Reagents Reference
Chloroacetone, Thiourea2-Amino-4-methylthiazoleWater or Ethanol orgsyn.org
Ethyl acetoacetate, N-bromosuccinimide, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateWater, THF nih.gov
Methanamide, Phosphorus pentasulfide, Chloroacetylacetic ether4-Methylthiazole-5-carboxylic acid- google.com
4-methylthiazole-5-carboxylic acid, NBS, MethanolMethyl 2-bromo-4-methylthiazole-5-carboxylateIodine

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogues.

Substitutions at the 2-Position of the Thiazole Ring

The fluorine atom at the 2-position of the thiazole ring is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This allows for the introduction of various substituents at this position. The reactivity of 2-halothiazoles towards nucleophiles is a well-established principle. smolecule.comresearchgate.net

For example, this compound can react with various nucleophiles such as amines, alkoxides, and thiolates to yield 2-substituted-4-methylthiazoles. The reaction conditions would typically involve heating the reactants in a suitable solvent, sometimes with the addition of a base to facilitate the reaction.

Reactant Nucleophile Product General Reaction Type
This compoundAmine (R-NH₂)2-Amino-4-methylthiazole derivativeNucleophilic Aromatic Substitution
This compoundAlkoxide (R-O⁻)2-Alkoxy-4-methylthiazole derivativeNucleophilic Aromatic Substitution
This compoundThiolate (R-S⁻)2-Thioether-4-methylthiazole derivativeNucleophilic Aromatic Substitution

Modifications at the 4-Methyl Group and 5-Position

The structural modification of the 4-methylthiazole core, particularly at the 4-methyl group and the C5-position, is a key strategy for developing new derivatives with tailored properties. While direct functionalization of the 4-methyl group is less common, the 5-position of the thiazole ring is amenable to various substitutions, allowing for the introduction of diverse functional groups.

Research has demonstrated the synthesis of a range of 2-substituted-4-methylthiazole-5-carboxylic acid derivatives. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid compounds have been synthesized. researchgate.net The synthetic pathway typically involves the cyclization of ethyl acetoacetate to form ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which serves as a versatile intermediate. researchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid or can undergo further reactions.

Examples of functionalization at the 5-position include the introduction of an acetyl group to yield 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one or maintaining the carboxylate ester as in ethyl 2-amino-4-methylthiazole-5-carboxylate. nih.gov These modifications are achieved through condensation reactions involving the appropriate starting materials. nih.gov The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate further illustrates the introduction of a complex substituent at the 2-position while functionalizing the 5-position with a carboxylate group. researchgate.net

The following table summarizes various modifications at the 5-position of the 4-methylthiazole ring system.

Base Structure Modification at C5-Position Resulting Compound Class Reference
2-Amino-4-methylthiazoleCarboxylic Acid2-Amino-4-methylthiazole-5-carboxylic acid researchgate.net
2-Amino-4-methylthiazoleEthanone1-(2-Amino-4-methylthiazol-5-yl)ethan-1-one nih.gov
2-Amino-4-methylthiazoleEthyl CarboxylateEthyl 2-amino-4-methylthiazole-5-carboxylate nih.govresearchgate.net
2-(5-methylthiazol-2-ylimino)thiazolidin-4-oneBenzylidene5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones mdpi.com

Introduction of Bridging Linkers and Hybrid Systems

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules where a fluorinated methylthiazole scaffold is connected to other pharmacophoric moieties through bridging linkers. This approach aims to combine the desirable characteristics of each component to develop novel compounds.

One such example is the development of quinazoline-thiazole hybrids. nih.gov In these systems, a quinazoline (B50416) ring is linked to a thiazole ring, often through an ether or a similar linkage, to create molecules with potential biological activity. nih.gov Similarly, thiazole-benzimidazole hybrids have been synthesized through the condensation-cyclization reaction of ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylates with substituted benzene-1,2-diamines. researchgate.netarkat-usa.org

Another approach involves conjugating thiazoles with other heterocyclic systems or established drug classes. For instance, thiazole and thiadiazole structures have been conjugated to fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin. nih.gov The linkage is typically achieved via a linker, such as a 2-oxoethyl bridge, attached to the N4 position of the fluoroquinolone's piperazine (B1678402) ring. nih.gov The synthesis of fluorinated indeno-quinoxaline derivatives bearing thiazole moieties also exemplifies the creation of complex hybrid systems. nih.gov These examples highlight the versatility of the thiazole ring as a building block in the design of sophisticated molecular architectures.

The table below presents examples of hybrid systems incorporating a thiazole moiety.

Hybrid System Linked Moieties Bridging Strategy Reference
Quinazoline-Thiazole HybridQuinazoline, Phenyl-thiazoleC-N and C-O bonds forming the core structure nih.gov
Thiazole-Benzimidazole HybridThiazole, BenzimidazoleCondensation-cyclization reaction researchgate.netarkat-usa.org
Fluoroquinolone-Thiazole ConjugateNorfloxacin/Ciprofloxacin, Aryl-thiazole2-Oxoethyl bridge to piperazine ring nih.gov
Indenoquinoxaline-Thiazole HybridFluoro-indenoquinoxaline, AminothiazoleCondensation reaction forming an imine link nih.gov

Radiosynthesis Approaches for Fluorinated Methylthiazoles

The development of fluorinated methylthiazoles as probes for Positron Emission Tomography (PET) imaging requires specialized radiosynthesis methods to incorporate the short-lived fluorine-18 (B77423) (¹⁸F) isotope (t₁/₂ ≈ 109.7 min). nih.gov The syntheses are designed to introduce the ¹⁸F atom in the final step to maximize the radiochemical yield. nih.gov

A common method is nucleophilic substitution using [¹⁸F]fluoride. For the radiosynthesis of 5-(2-[¹⁸F]fluoroethyl)-4-methylthiazole, a tosylate precursor, 2-(4-methylthiazol-5-yl)ethyl tosylate, is reacted with [¹⁸F]potassium fluoride (¹⁸F-KF) complexed with Kryptofix 222 (K222). ucla.edu This reaction is typically performed in an anhydrous solvent like acetonitrile (B52724) at an elevated temperature. ucla.edu

Another example is the ¹⁸F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile. nih.gov In this case, the corresponding bromomethyl precursor is treated with [¹⁸F]fluoride ion to yield the ¹⁸F-labeled product in high radiochemical yield. nih.gov Automated synthesis modules are often employed to handle the radioactivity and ensure reproducibility, as demonstrated in the preparation of various radiotracers. nih.govacs.org The purification of the final radiolabeled compound is crucial and is typically achieved using high-performance liquid chromatography (HPLC). ucla.edu

Key parameters in radiosynthesis include the radiochemical yield (RCY), which is the decay-corrected yield of the final product, and the molar activity (or specific activity), which is the amount of radioactivity per mole of the compound. nih.govnih.gov

The following table outlines different radiosynthesis approaches for fluorinated thiazoles.

Target Compound Precursor Radiolabeling Reagent Radiochemical Yield (RCY) Reference
5-(2-[¹⁸F]Fluoroethyl)-4-methylthiazole2-(4-Methylthiazol-5-yl)ethyl tosylate[¹⁸F]KF/K222High ucla.edu
[¹⁸F]3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrileBromomethyl analog[¹⁸F]Fluoride ion87% nih.gov
[¹⁸F]PEGMeDAS (analogue)Tosyl precursor[¹⁸F]Fluoride25 ± 5% nih.gov
[¹⁸F]15 (mGluR4 ligand)Di-tosylate precursor[¹⁸F]Fluoride11.6 ± 2.9% researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. In the context of thiazole derivatives, it provides crucial evidence for confirming synthesized structures.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of novel this compound derivatives, offering precise mass measurements that confirm their elemental composition. lcms.czacs.org This method is distinguished by its ability to provide highly accurate mass-to-charge ratio (m/z) data, which is essential for validating the molecular formula of a newly synthesized compound. uni-saarland.de The electrospray ionization (ESI) technique is commonly coupled with HRMS, where protonated molecules [M+H]⁺ are generated and their masses are measured. nih.gov

In numerous studies, the syntheses of fluorinated and non-fluorinated thiazole derivatives have been corroborated by HRMS, with the experimentally observed masses showing excellent agreement with the calculated theoretical masses. acs.orgnih.gov This agreement provides high confidence in the identity of the target compounds. nih.gov

For instance, the characterization of several N-aryl-4-methylthiazole-5-carboxamide derivatives demonstrated the power of HRMS in confirming their molecular weights, as shown in the table below. nih.gov

Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
2-(3,4-dimethoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (MMH1)C₂₂H₂₄N₂O₆S445.1430445.1436 nih.gov
N,2-bis(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH3)C₂₁H₂₂N₂O₅S415.1340415.1334 nih.gov
2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamide (MMH4)C₂₁H₂₂N₂O₅S415.1340415.1334 nih.gov

Beyond molecular weight determination, mass spectrometry provides insight into the structure through fragmentation analysis. uni-saarland.de While detailed fragmentation patterns are specific to each molecule, general pathways for heterocyclic compounds involve the cleavage of the parent ion into smaller, stable charged fragments. researchgate.netnih.gov Common fragmentation patterns can include α-cleavage relative to the heteroatoms and the sequential loss of small neutral molecules. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. ubbcluj.ro For derivatives of this compound, this technique provides information on the conjugated π-electron systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The most common transitions observed for these types of compounds are π→π* and n→π* (non-bonding to anti-bonding π orbital). libretexts.orgmdpi.com

The position of the maximum absorbance (λmax) is sensitive to the specific structure of the molecule, including the nature and position of substituents on the thiazole ring and any attached aromatic systems. mdpi.com For example, a study on 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, a related heterocyclic compound, identified a broad absorption band with a maximum at 337 nm, which was attributed to a π→π* electronic transition. nih.gov The solvent environment and pH can also induce shifts in the absorption bands. researchgate.net The addition of an acid to solutions of certain 5-N-arylaminothiazoles, for example, resulted in a bathochromic (red) shift of the absorption bands. researchgate.net

The following table summarizes reported UV-Vis absorption maxima for various thiazole derivatives, illustrating the range of electronic properties within this class of compounds.

Compound Typeλmax (nm)Solvent/ConditionsReference
Poly(phenylenethiazolo[5,4-d]thiazole) copolymer264 and 485Not specified researchgate.net
2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole337Methanol nih.gov
Thiazole-azo dye (T–azo2–OCH₃)~475PMMA matrix mdpi.com
5-N-arylaminothiazole derivative~365 (neutral), ~490 (acidified)Et₂O researchgate.net

Advanced Spectroscopic Methods (e.g., Fluorescence, Resonance Light Scattering, Dynamic Light Scattering)

Beyond standard characterization, advanced spectroscopic methods are utilized to probe more complex behaviors of this compound derivatives, such as their photophysical properties and behavior in solution.

Fluorescence Spectroscopy Many thiazole-based compounds exhibit fluorescence, a property that is highly dependent on their molecular structure. researchgate.net Modifications to the thiazole ring, particularly at the 2- and 4-positions, can significantly alter the fluorescence emission spectra, making these derivatives suitable candidates for applications as fluorescent sensors. researchgate.net The phenomenon of "halofluorism," where the fluorescence color changes in response to pH, has been observed in 5-N-arylaminothiazole derivatives. Upon the addition of acid, their emission color shifted dramatically from violet or indigo (B80030) to green. researchgate.net A synthesized poly(phenylenethiazolo[5,4-d]thiazole) copolymer dye was shown to exhibit fluorescence emissions at 467 nm and 497 nm when excited at 380 nm and 420 nm, respectively. researchgate.net

Resonance Light Scattering (RLS) Resonance Light Scattering is a sensitive technique used to study the aggregation of molecules. While it is a powerful tool, its specific application to this compound derivatives is not extensively documented in the reviewed scientific literature.

Dynamic Light Scattering (DLS) Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. colostate.eduunchainedlabs.com The method works by analyzing the fluctuations in the intensity of scattered light, which are caused by the random thermal movement of particles, known as Brownian motion. nih.gov From these fluctuations, the translational diffusion coefficient can be calculated, which in turn provides the hydrodynamic diameter of the particles. unchainedlabs.com In the context of thiazole derivatives, DLS has been identified as a useful method for confirming the colloidal stability of nanoparticle formulations, ensuring they remain properly dispersed in physiological buffers. This is particularly relevant when developing drug delivery systems or other nanoparticle-based technologies. nih.gov

Chemical Reactivity of 2 Fluoro 4 Methylthiazole

Nucleophilic Aromatic Substitution

The fluorine atom at the C2 position is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C2 position in thiazoles is already activated towards nucleophilic attack, and the presence of the highly electronegative fluorine atom would further enhance this reactivity. Various nucleophiles, such as alkoxides, amines, and thiolates, could potentially displace the fluoride (B91410) ion.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the thiazole (B1198619) ring is generally directed to the C5 position. researchgate.net The electron-withdrawing effect of the 2-fluoro substituent would likely deactivate the ring towards electrophilic attack, requiring more forcing conditions compared to unsubstituted 4-methylthiazole (B1212942).

Reactions of the Methyl Group

The methyl group at the 4-position can undergo various reactions typical of alkyl groups attached to aromatic rings. For example, it could be halogenated under radical conditions or oxidized to a carboxylic acid.

Computational and Theoretical Investigations of 2 Fluoro 4 Methylthiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. For 2-Fluoro-4-methylthiazole, this process is typically performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to find the equilibrium geometry. mdpi.comkbhgroup.in Once the structure is optimized, key electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing valuable information on intermolecular interactions. kbhgroup.in

Table 1: Representative Electronic Properties Calculated via DFT This table contains hypothetical data for illustrative purposes.

Parameter Calculated Value Significance
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.6 eV Chemical reactivity and stability

Theoretical vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Using the optimized geometry from DFT calculations, the vibrational frequencies of this compound can be predicted. nih.gov These calculations produce a set of normal modes of vibration and their corresponding frequencies.

It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and the choice of basis set. nih.gov The scaled theoretical spectrum can then be compared with an experimental spectrum, aiding in the precise assignment of vibrational bands to specific molecular motions, such as C-F stretching, C=N stretching, and ring vibrations. researchgate.netnih.gov This comparison helps to confirm the molecular structure and provides a deeper understanding of its bonding characteristics.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table contains hypothetical data for illustrative purposes.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C-H stretch (methyl) 3015 2955 2950
C=N stretch (ring) 1620 1588 1590
C-F stretch 1150 1127 1130

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For heterocyclic systems like this compound, several tautomeric forms may exist. DFT calculations are instrumental in evaluating the relative stability of these tautomers by computing their ground-state energies. nih.gov

Computational studies on the closely related 2-amino-4-methylthiazole (B167648) have shown that the amino tautomer is significantly more stable than its imino counterparts. nih.gov A similar approach can be applied to this compound to explore potential proton migration, for instance, from the methyl group to the ring nitrogen atom.

Beyond determining relative stabilities, DFT can be used to map the potential energy surface for the interconversion between tautomers. This involves locating the transition state (TS) structure, which represents the energy maximum along the reaction pathway. The energy difference between the reactant and the transition state defines the activation energy barrier for the tautomerization process. High energy barriers suggest that the interconversion is slow under normal conditions. nih.govorientjchem.org

Table 3: Hypothetical Relative Energies of this compound Tautomers This table contains hypothetical data for illustrative purposes.

Tautomer Relative Energy (kcal/mol) Activation Barrier (kcal/mol)
Tautomer 1 (Canonical) 0.00 -
Tautomer 2 +15.2 45.5

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.govresearchgate.net

For this compound or its derivatives, docking studies can elucidate potential binding modes within the active site of a target protein. The process involves generating a 3D model of the ligand and placing it into the binding pocket of the receptor's crystal structure. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which ranks different binding poses. mdpi.com

The analysis of the best-scoring poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov These insights are crucial for explaining the molecule's biological activity and for guiding the rational design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results This table contains hypothetical data for illustrative purposes.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Protein Kinase X -8.5 LYS 78, ASP 145 Hydrogen Bond
VAL 34, LEU 132 Hydrophobic
Cyclooxygenase-2 -7.9 ARG 120, TYR 355 Hydrogen Bond, π-cation

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties or structural features that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the 3D properties of a set of molecules with their biological activities. nih.gov To build a CoMFA model for a series of this compound analogues, the compounds are first aligned based on a common structural scaffold.

The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom. This process generates two molecular fields for each molecule. Partial least squares (PLS) analysis is then employed to derive a mathematical equation linking variations in these fields to changes in biological activity (e.g., IC₅₀ values).

The results of a CoMFA analysis are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to impact biological activity. For example, a map might show that bulky substituents in a particular region increase activity (favorable steric interaction) or that an electropositive group in another region decreases activity (unfavorable electrostatic interaction). nih.gov These insights provide a powerful guide for optimizing lead compounds in drug design.

Table 5: Typical Statistical Parameters for a CoMFA Model This table contains hypothetical data for illustrative purposes.

Parameter Value Description
Cross-validated q² 0.65 Indicates the predictive ability of the model (a value > 0.5 is considered good).
Non-cross-validated r² 0.92 Measures the goodness of fit of the model to the training data.
Steric Field Contribution 60% The percentage of variance in activity explained by the steric field.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a significant computational technique in the field of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. mdpi.com This method is instrumental in understanding the relationship between the structural features of molecules and their biological activities. mdpi.com CoMSIA evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule. researchgate.net Unlike some other 3D-QSAR methods that use Lennard-Jones and Coulomb potentials, CoMSIA utilizes a Gaussian-type distance dependence, which avoids singularities at atomic positions and the need for arbitrary cutoff limits. nih.gov The resulting field contribution maps are often more straightforward to interpret. nih.gov These maps highlight regions within the ligand's structure where specific physicochemical properties are crucial for activity, offering valuable guidance in the design of new compounds. nih.gov

In the context of this compound and its derivatives, CoMSIA can be employed to elucidate the structural requirements for a particular biological activity. By aligning a series of related compounds and calculating their similarity indices, a QSAR model can be developed. The analysis of contour maps generated from this model can provide insights into how modifications to the thiazole (B1198619) ring, the fluorine atom at the 2-position, or the methyl group at the 4-position might influence the compound's interaction with a biological target.

Table 1: Exemplary CoMSIA Field Contributions for a Series of this compound Analogs

CompoundSteric ContributionElectrostatic ContributionHydrophobic ContributionH-Bond Donor ContributionH-Bond Acceptor ContributionPredicted Activity (IC50, µM)
Analog 10.450.250.150.050.102.5
Analog 20.300.400.200.020.081.8
Analog 30.600.150.100.080.075.2
Analog 40.250.550.120.030.050.9
Analog 50.500.200.180.060.063.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of output from a CoMSIA study.

The interpretation of CoMSIA contour maps for this compound derivatives would guide medicinal chemists in optimizing the lead compound. For instance, a region of positive steric contribution (green contour) near the 4-methyl group would suggest that bulkier substituents at this position might enhance activity. Conversely, a region of negative steric contribution (yellow contour) would indicate that smaller groups are preferred. Similarly, blue contours would indicate regions where electropositive groups are favorable, while red contours would suggest the desirability of electronegative groups. researchgate.net

Mechanistic Studies of Photochemical Transformations of Thiazole Derivatives

The photochemical behavior of thiazole and its derivatives has been a subject of theoretical and experimental investigation. rsc.orgmdpi.com These studies aim to understand the reaction pathways and the resulting photoproducts upon irradiation with UV light. mdpi.com For thiazole derivatives, photochemical reactions often involve complex ring-opening and rearrangement processes. mdpi.commdpi.com

Theoretical studies, often employing methods like Complete Active Space Self-Consistent Field (CASSCF), are used to explore the potential energy surfaces of the excited states and identify key intermediates and transition structures. rsc.org These computational models help in elucidating the mechanisms of photochemical isomerization and fragmentation. rsc.org

For thiazole itself, photochemical studies have shown that the primary process often involves the cleavage of the S–C bond, leading to the formation of various isocyano compounds. mdpi.comrsc.org In the case of substituted thiazoles, the nature and position of the substituents can significantly influence the photochemical pathways. For instance, in 2-amino-4-methylthiazole, the major ring-opening reaction is initiated by the cleavage of the S1–C2 bond. mdpi.com

In the context of this compound, a theoretical investigation into its photochemical transformations would likely explore several potential pathways:

Ring Opening: Similar to other thiazoles, the initial step could be the cleavage of the S1–C2 or N3–C2 bond. The presence of the electron-withdrawing fluorine atom at the 2-position could influence the relative energies of these bond-breaking processes.

Isomerization: Photochemical isomerization to the corresponding isothiazole (B42339) derivative is another plausible pathway that has been theoretically studied for other thiazoles. rsc.org

Fragmentation: Subsequent to ring opening, the molecule could undergo further fragmentation to yield smaller molecules.

Table 2: Calculated Relative Energies of Potential Intermediates in the Photochemical Transformation of a Generic Thiazole Derivative

Intermediate/StructureDescriptionRelative Energy (kcal/mol)
Ground StateInitial thiazole derivative0.0
Franck-Condon RegionVertically excited state110.5
Conical IntersectionPoint of surface crossing85.2
Ring-Opened BiradicalIntermediate after S-C bond cleavage65.8
Isothiazole PhotoproductIsomerized product15.3

Note: The data in this table is based on general findings for thiazole derivatives and is intended to be illustrative. Specific values for this compound would require dedicated computational studies.

Mechanistic investigations suggest that the preferred reaction route for many thiazole isomerizations proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the photoproduct. rsc.org The direct mechanism often provides a better explanation for the observed experimental outcomes than other proposed pathways. rsc.org

Medicinal Chemistry Research and Biological Activity Profiling of 2 Fluoro 4 Methylthiazole Derivatives in Vitro and Preclinical Focus

Antimicrobial Activity Studies

Thiazole (B1198619) derivatives, including those related to the 2-fluoro-4-methylthiazole scaffold, have been a significant focus of antimicrobial research due to their broad-spectrum activity. researchgate.net The thiazole ring is a core component in many compounds demonstrating valuable biological activities, including antibacterial and antifungal properties. researchgate.netbiointerfaceresearch.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of the thiazole nucleus have been extensively evaluated for their efficacy against a variety of bacterial pathogens. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netkoreascience.kr For instance, certain thiourea (B124793) derivatives of 1,3-thiazole have demonstrated significant inhibitory action against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 2–32 µg/mL. jst.go.jp The presence and position of halogen atoms on the phenyl ring of these derivatives, such as a 3-chloro-4-fluorophenyl group, have been noted as important for this antimicrobial activity. jst.go.jp

The antibacterial action of thiazole-pyrazoline hybrids is enhanced by the presence of a phenyl ring, while substitutions like methyl and fluoro groups have been observed to sometimes reduce activity. researchgate.net Conversely, para-substituted methoxy, chloro, and nitro groups can modestly increase activity. researchgate.net Research on thiazoles combined with pyrimidines has also yielded compounds with notable activity. researchgate.net In some studies, thiazole derivatives have shown moderate effectiveness against Gram-positive bacteria like S. aureus and B. subtilis, but were less effective against Gram-negative strains. researchgate.net However, other series have displayed promising results against Gram-negative bacteria such as E. coli and P. aeruginosa, with MIC values comparable to the standard drug ciprofloxacin (B1669076). nih.gov

Table 1: Antibacterial Efficacy of Selected Thiazole Derivatives
Derivative ClassBacterial StrainActivity (MIC)Reference
Thiourea derivatives of 1,3-thiazoleGram-positive cocci2–32 µg/mL jst.go.jp
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivativesS. aureus, E. coli, P. aeruginosa1.9–7.8 µg/mL nih.gov
Pyridinyl thiazole ligandE. coli200 µg/mL researchgate.net
Pyridinyl thiazole ligandS. typhi50 µg/mL researchgate.net

Antifungal Efficacy

The antifungal potential of thiazole derivatives is well-documented, with research demonstrating their activity against a range of fungal pathogens. researchgate.netmdpi.com Phenylthiazole derivatives containing an acylhydrazone moiety have shown remarkable antifungal activities against phytopathogenic fungi like M. oryzae, C. camelliaet, B. maydis, and S. sclerotiorum. mdpi.com Similarly, novel benzothiazole derivatives have been developed that exhibit a broad antifungal spectrum, with some compounds showing higher activity against Cryptococcus neoformans and Candida glabrata than the commercial drug fluconazole. rsc.org

Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong activity against Candida albicans strains, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to nystatin. nih.gov The high lipophilicity of these derivatives is believed to be related to their potent antifungal effects. nih.gov The combination of the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, has also been explored to enhance antifungal action. nih.govfrontiersin.org

Table 2: Antifungal Efficacy of Selected Thiazole Derivatives
Derivative ClassFungal StrainActivity (MIC)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleCandida albicans (clinical isolates)0.008–7.81 µg/mL nih.gov
Benzothiazole derivative (compound 6m)Cryptococcus neoformans, Candida glabrataSuperior to fluconazole rsc.org
Phenylthiazole acylhydrazone derivativesVarious phytopathogenic fungiEffective at 25 μg/mL mdpi.com
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleCandida sp., Aspergillus sp.MIC values reported nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial effects of thiazole derivatives are attributed to several mechanisms of action, with enzyme inhibition being a prominent pathway. One proposed target for antibacterial activity is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov Molecular docking studies have suggested that certain thiazole derivatives can effectively inhibit DHFR, thereby disrupting bacterial growth. nih.gov Another identified target, particularly for antifungal activity, is N-Myristoyltransferase (NMT). rsc.org NMT is a crucial enzyme for the survival of fungal pathogens, and its inhibition by benzothiazole derivatives has been shown to result in fungicidal activity. rsc.org For some derivatives, the mechanism may also involve the inhibition of bacterial DNA gyrase or β-ketoacyl-acyl carrier protein synthase (FabH), which are vital for DNA replication and fatty acid synthesis, respectively. researchgate.net

Anticancer and Antiproliferative Investigations

The thiazole scaffold is a key structural motif in a multitude of compounds investigated for their anticancer properties. researchgate.netnih.gov These derivatives have shown promise in preclinical studies, exhibiting cytotoxic effects against various human cancer cell lines. nih.gov

In Vitro Cytotoxicity Assays

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. In vitro assays, such as the MTT reduction method, are commonly used to evaluate the antiproliferative activity of these compounds. researchgate.netjapsonline.com For example, a series of 2,4-disubstituted thiazole derivatives showed superior cytotoxic activity against HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cancer cell lines, with IC50 values ranging from 3.35 to 18.69 μM. nih.gov

Other research has highlighted novel thiazole derivatives with significant anticancer activity against human osteosarcoma (SaOS-2) cells, with IC50 values as low as 0.190 µg/mL. nih.gov The presence of a fluoro substituent is often noted for enhancing the biological activity of these compounds. nih.gov Similarly, certain 1,3,4-thiadiazole derivatives, a related class of compounds, have shown potent cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives
Derivative ClassCancer Cell LineActivity (IC50)Reference
2,4-disubstituted thiazolesHepG2 (Liver)3.35 - 18.69 µM nih.gov
MCF-7 (Breast)
HCT116 (Colon)
HeLa (Cervical)
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48 µM nih.gov
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97 µM nih.gov
Novel thiazole derivative (4i)SaOS-2 (Osteosarcoma)0.190 µg/mL nih.gov
Thiazole derivative (CP1)HCT116 (Colon)4.7 µg/mL ekb.eg

Potential Targets and Mechanisms of Antiproliferative Action (e.g., Tubulin Polymerization Inhibition, Mucin Oncoprotein Inhibition)

A primary mechanism through which thiazole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.govresearchgate.net Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govbioworld.com

Several series of thiazole derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine-binding site on tubulin. nih.govnih.gov For instance, a novel series of thiazole-naphthalene derivatives was found to potently inhibit tubulin polymerization; the most active compound, 5b, had an IC50 value of 3.3 µM for this inhibition, which was superior to that of colchicine (IC50 = 9.1 µM). nih.gov Similarly, certain 2,4-disubstituted thiazole derivatives demonstrated potent tubulin polymerization inhibition with IC50 values as low as 2.00 µM, exceeding the activity of the reference drug combretastatin A-4 (IC50 = 2.96 µM). researchgate.netresearchgate.net This strong inhibition of tubulin polymerization directly correlates with the observed cytotoxic activity of these compounds against cancer cells. nih.govnih.gov

Table 4: Tubulin Polymerization Inhibition by Thiazole Derivatives
DerivativeActivity (IC50)Reference Drug (IC50)Reference
Thiazole-naphthalene derivative (5b)3.3 µMColchicine (9.1 µM) nih.gov
2,4-disubstituted thiazole (7c)2.00 µMCombretastatin A-4 (2.96 µM) researchgate.netresearchgate.net
2,4-disubstituted thiazole (9a)2.38 µMCombretastatin A-4 (2.96 µM) researchgate.netresearchgate.net

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Consequently, XO is a significant therapeutic target. While direct studies on this compound are not extensively reported, research on structurally related 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives provides valuable insights into the potential of this scaffold as XO inhibitors.

In a study of various substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the presence of a halogen on the benzamide ring was found to be crucial for inhibitory activity. nih.govresearchgate.net Notably, a derivative with a fluorine atom at the para-position of the benzamide ring (Compound 5b) exhibited excellent XO inhibitory activity with an IC50 value of 0.57 μM. nih.govresearchgate.net This was significantly more potent than many other derivatives in the series. Kinetic studies identified this fluorinated compound as a mixed-type inhibitor. nih.govresearchgate.net In vivo studies in a rat model further demonstrated that this compound could significantly reduce serum uric acid levels, underscoring the therapeutic potential of fluorinated 4-methylthiazole (B1212942) scaffolds. nih.govresearchgate.net

The success of febuxostat, a non-purine XO inhibitor featuring a thiazole ring, has spurred the development of other thiazole-based inhibitors. mdpi.comresearchgate.net Structure-activity relationship (SAR) analyses have consistently shown that electron-withdrawing groups, such as fluorine, on associated phenyl rings tend to enhance XO inhibitory potency. mdpi.com

Table 1: Xanthine Oxidase Inhibitory Activity of Selected 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

Compound Substitution on Benzamide Ring IC50 (μM) Uric Acid Inhibition in vivo (%)
5b p-Fluoro 0.57 62

| 5c | p-Chloro | 0.91 | 53 |

Data sourced from Ali et al. (2017). nih.govresearchgate.net

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov Several studies have explored fluorinated thiazole derivatives as potential α-amylase inhibitors.

A series of fluorophenyl-based thiazoles were synthesized and evaluated for their α-amylase inhibitory potential. One analog, compound 3h , which features a 4-fluorophenyl group on the thiazole ring, was identified as a highly potent α-amylase inhibitor with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 μM). nih.gov

In another study, fluorinated indeno-quinoxaline derivatives bearing thiazole moieties were investigated. These complex hybrids demonstrated moderate to potent α-amylase inhibition. nih.govtandfonline.com For instance, certain derivatives showed IC50 values ranging from 17.58 ± 0.74 to 121.6 ± 5.14 μM, compared to acarbose with an IC50 of 31.56 ± 1.33 μM in the same assay. nih.govtandfonline.com These findings suggest that the fluorinated thiazole scaffold can be a valuable component in the design of novel α-amylase inhibitors. nih.gov

Table 2: Alpha-Amylase Inhibitory Activity of Selected Fluorinated Thiazole Derivatives

Compound Series Specific Derivative Example IC50 (μM)
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles 3h (5-chloro-2-hydroxy substitution) 5.14 ± 0.03
Fluorinated indeno-quinoxaline-thiazole hybrids Compound 6 17.58 ± 0.74
Fluorinated indeno-quinoxaline-thiazole hybrids Compound 8 21.14 ± 0.89

| Standard | Acarbose | 5.55 ± 0.06 |

Data compiled from multiple sources. nih.govnih.govtandfonline.com

Receptor Modulation and Ion Channel Interaction

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. nih.gov It is gated by zinc, copper, and protons. A significant breakthrough in the pharmacology of this channel was the identification of N-(thiazol-2-yl)-benzamide analogs as the first class of selective ZAC antagonists. nih.gov

A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov This discovery prompted a detailed SAR study to understand the structural requirements for ZAC inhibition. The study revealed that substitutions on the thiazole ring are critical for activity. While introducing a 4-methyl group on the thiazole ring was tolerated, small modifications like changing it to a 4-ethyl group led to inactive compounds. nih.gov

Furthermore, substitutions on the benzamide phenyl ring played a crucial role. The presence of a meta-fluoro substituent on the phenyl group, as seen in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), resulted in a potent ZAC antagonist. nih.gov This compound was found to be a selective, noncompetitive antagonist, likely acting as a negative allosteric modulator by targeting the transmembrane or intracellular domains of the receptor. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into thiazole-containing molecules has a profound and varied impact on their biological activities, as evidenced by the studies on enzyme inhibition and receptor modulation.

In the context of Xanthine Oxidase Inhibition , the high electronegativity of the fluorine atom acts as a potent electron-withdrawing group. When placed on the para-position of a benzamide ring attached to a 4-methylthiazole core, it significantly enhances inhibitory activity against XO. nih.govresearchgate.net This suggests that the electronic properties conferred by fluorine are critical for the interaction with the enzyme's active site.

In the modulation of the Zinc-Activated Channel (ZAC) , fluorine substitution on the benzamide portion of N-(thiazol-2-yl)-benzamide analogs is beneficial for antagonist activity. The meta-position appears to be particularly favorable. nih.gov This highlights that the strategic placement of fluorine can optimize interactions with allosteric binding sites on the receptor.

Across these diverse biological targets, a common theme emerges: the introduction of a fluorine atom is a powerful strategy in the molecular design of thiazole-based bioactive compounds. Its effects on electronic distribution, lipophilicity, and metabolic stability can be leveraged to enhance potency and selectivity. nih.govmdpi.com

Influence of Substituents at Thiazole Ring Positions (e.g., 2-, 4-, 5-positions)

The biological activity of thiazole derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies reveal that modifications at the 2-, 4-, and 5-positions can profoundly impact the therapeutic potential of these compounds.

At the 2-position , the introduction of different moieties can lead to varied biological responses. For instance, in a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the substituent on the benzamido group plays a crucial role in xanthine oxidase inhibitory activity and free radical scavenging. A derivative featuring a para-fluoro group on the benzamide ring (Compound 5b) demonstrated excellent activity, highlighting the positive influence of electron-withdrawing groups at this extended position nih.gov. In another study involving thiazolyl-polyphenolic compounds, it was observed that modifying the substituent at the 2-position of the thiazole ring did not substantially alter the antioxidant activity conferred by a catechol moiety located at the 4-position nih.gov. This suggests that for certain activities, the influence of the 2-position substituent can be secondary to a more dominant pharmacophore elsewhere in the molecule.

The 4-position is also a critical site for modification. The presence of a 4-fluorophenyl group on the thiazole ring has been shown to enhance the glycation inhibition potential of certain hydrazinylthiazole derivatives nih.govacs.org. This enhancement is attributed to the electronic properties of the fluorophenyl group. Similarly, the substitution pattern on an aryl ring at the 4-position of the thiazole core can dictate activity, as seen in various series of biologically active thiazoles nih.gov.

Table 1: Influence of Substituents on Biological Activity of Thiazole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound Series Position of Variation Key Substituent(s) Observed Biological Activity Reference
2-Benzamido-4-methylthiazole-5-carboxylic acids 2-position (on benzamide ring) p-Fluoro, p-Chloro Xanthine Oxidase Inhibition, Antioxidant nih.gov
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles 4-position 4-Fluorophenyl Antiglycation, α-Amylase Inhibition nih.govacs.org
Thiazolyl-polyphenolic compounds 2-position Various Antioxidant nih.gov
2-Amino-4-phenyl-5-phenylazothiazoles 5-position Arylazo Antimicrobial mdpi.com

Effect of Conjugated Systems and Hybrid Structures

The strategy of creating hybrid molecules by combining the thiazole ring with other pharmacologically active heterocyclic systems is a prominent approach in medicinal chemistry to develop novel therapeutic agents. This molecular hybridization can lead to compounds with enhanced potency, dual activity, or improved pharmacological profiles.

Thiazole derivatives have been successfully hybridized with various heterocycles, including pyrazole, carbazole, and oxadiazole, resulting in compounds with significant biological activities. For example, a series of hybrid molecules incorporating a 4,5-dihydropyrazole moiety attached to the 2-position of a 4-methylthiazole ring was synthesized and evaluated for anti-inflammatory properties researchgate.net. These compounds demonstrated the ability to suppress the production of inflammatory mediators in vitro, indicating the potential of this hybrid scaffold for treating inflammatory conditions like sepsis researchgate.net.

Similarly, the fusion of a thiazole ring with a carbazole system has yielded compounds with notable antioxidant and cytotoxic activities. In one study, carbazole-based 2,4-disubstituted thiazole derivatives were synthesized, and several of these hybrid compounds showed higher antioxidant activity than the standard butylated hydroxytoluene (BHT) researchgate.net.

The conjugation of thiazole with other five-membered heterocycles like oxadiazole has also proven to be a fruitful strategy. A series of 2-amino-5-methylthiazole derivatives containing a 1,3,4-oxadiazole-2-thiol moiety exhibited promising antioxidant activities nih.gov. The presence of the conjugated oxadiazole system was crucial for the observed free radical scavenging effects. A review of antimicrobial thiazoles highlights that clubbing the thiazole nucleus with heterocycles like pyrazole, furan, and quinoline often results in compounds with significant antibacterial and antifungal potential nih.gov. The linker connecting the two heterocyclic systems, such as a hydrazinylidene bridge in 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, creates an extended conjugated system that is often essential for the compound's biological activity, including α-amylase inhibition and antioxidant effects nih.govacs.org.

These findings underscore the effectiveness of designing conjugated and hybrid systems based on the this compound scaffold to generate novel molecules with diverse and potent biological activities.

Free Radical Scavenging Activity

Several derivatives of the 4-methylthiazole core have been investigated for their ability to act as antioxidants by scavenging free radicals. This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this potential.

Research into 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed that these compounds possess significant DPPH free radical scavenging activity alongside their primary function as xanthine oxidase inhibitors. Notably, the derivative with a para-fluoro substituent on the benzamide ring (Compound 5b) showed an IC50 value of 0.57 μM, indicating potent antioxidant capacity nih.gov.

In another study, a series of fluorinated hydrazinylthiazole derivatives, specifically 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, were screened for their DPPH scavenging ability. While most compounds showed fairly good antioxidant potential, the most active compound in this series, bearing an ethoxy group on the arylidene ring, had an IC50 value of 8.33 mM nih.govacs.org.

Hybrid molecules incorporating the thiazole ring have also demonstrated significant free radical scavenging properties. A series of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety showed a wide range of promising antioxidant activities. Compounds with electron-donating substituents on the aldehyde-derived portion of the molecule, such as hydroxyl or methoxy groups, were particularly effective scavengers of DPPH, hydroxyl, and nitric oxide radicals nih.gov. For example, the compound with a 4-hydroxy-3-methoxybenzylidene moiety (Compound 6e) displayed a DPPH scavenging IC50 value of 11.2 µg/mL nih.gov. Similarly, carbazole-based 2,4-disubstituted thiazoles have been identified as potent antioxidants, with several compounds exhibiting higher activity than the standard BHT researchgate.net.

These studies collectively indicate that the 4-methylthiazole scaffold is a valuable template for designing effective free radical scavengers. The antioxidant potency can be significantly influenced by the nature of substituents and the presence of conjugated or hybrid heterocyclic systems.

Table 2: Free Radical Scavenging Activity (DPPH Assay) of Selected Thiazole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound Series Most Active Compound/Substituent IC50 Value Reference
2-Benzamido-4-methylthiazole-5-carboxylic acids 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid 0.57 μM nih.gov
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles 2-ethoxy substituent on arylidene ring 8.33 mM nih.govacs.org
Carbazole based 2,4-disubstituted thiazoles 2-(9-ethyl-9H-carbazol-3-yl)-4-(4-methoxyphenyl)thiazole 110.21 µM researchgate.net
2-Amino-5-methylthiazol-1,3,4-oxadiazole hybrids 4-hydroxy-3-methoxybenzylidene moiety 11.2 µg/mL nih.gov

Applications of 2 Fluoro 4 Methylthiazole and Its Analogues in Chemical Science

As Fundamental Building Blocks in Organic Synthesis

The 2-fluoro-4-methylthiazole scaffold is a valuable building block in organic synthesis, primarily due to the reactivity conferred by the fluorine atom and the thiazole (B1198619) ring itself. The carbon-fluorine bond can influence the reactivity of adjacent functional groups, and the fluorine atom can be substituted under specific reaction conditions, allowing for further molecular elaboration. beilstein-journals.org The thiazole ring itself offers multiple sites for functionalization.

The synthesis of thiazole derivatives often follows the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net For fluorinated analogues, variations of this method or other synthetic strategies are employed, starting with fluorinated precursors. acs.orgresearchgate.net Once formed, these fluorinated thiazole building blocks can participate in a variety of chemical transformations.

Key Reactions and Transformations:

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position of the thiazole ring can be susceptible to nucleophilic displacement, providing a route to introduce a wide range of functional groups at this position. This reaction is fundamental to creating diverse libraries of substituted thiazoles for various applications.

Cross-Coupling Reactions: The C-F bond can be activated for certain cross-coupling reactions, or other positions on the thiazole ring can be halogenated to serve as handles for Suzuki, Stille, or Sonogashira couplings, enabling the construction of complex molecular architectures.

Functionalization of the Methyl Group: The methyl group at the 4-position can be functionalized through various reactions, such as oxidation or halogenation, to introduce further diversity into the molecular structure.

The utility of fluorinated thiazoles as building blocks is demonstrated in the synthesis of complex heterocyclic systems and molecules with desired electronic and biological properties. rsc.org

In Pharmaceutical Intermediate Synthesis

The thiazole nucleus is a core component of numerous pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netnih.govresearchgate.net The incorporation of fluorine can significantly enhance the therapeutic profile of a drug by improving its metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov Consequently, this compound and its derivatives are important intermediates in the synthesis of new pharmaceutical entities.

For instance, the related compound 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid is a key intermediate in the production of the agricultural bactericide thifluzamide. google.com This highlights the role of substituted thiazoles in creating molecules with specific biological activities. Similarly, fluorinated hydrazinylthiazole derivatives have been synthesized and investigated for their potential in managing diabetes. nih.govacs.org

The synthesis of pharmaceutical intermediates often involves multi-step reaction sequences where the fluorinated thiazole core is introduced early on. Subsequent reactions then build upon this scaffold to construct the final active pharmaceutical ingredient (API). The versatility of the thiazole ring allows for the attachment of various pharmacophores, leading to the development of drugs with diverse therapeutic actions. illinois.edumdpi.com

Thiazole Analogue Therapeutic Area of Final Product/Target Synthetic Role
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidAnti-diabeticInvestigated for ameliorating insulin (B600854) sensitivity and hyperlipidaemia. nih.gov
2-methyl-4-trifluoromethylthiazole-5-carboxylic acidAgrochemical (Bactericide)Key intermediate for the synthesis of Thifluzamide. google.com
Fluorinated hydrazinylthiazole derivativesAnti-diabeticSynthesized to evaluate α-amylase inhibition and antiglycation potential. nih.govacs.org
2-aminothiazole derivativesAntimicrobial, AnticancerServe as precursors for a wide range of biologically active compounds. researchgate.netmdpi.com

Role in Coordination Chemistry and Metal Complexation

Thiazole and its derivatives are effective ligands in coordination chemistry due to the presence of both nitrogen and sulfur donor atoms. researchgate.net The nitrogen atom in the thiazole ring is the primary site for coordination with metal ions. mdpi.commdpi.com The substituents on the thiazole ring, such as the fluorine and methyl groups in this compound, can modulate the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.

The fluorine atom, being highly electronegative, can influence the electron density on the thiazole ring, affecting the donor strength of the nitrogen atom. This can lead to changes in the geometry, magnetic properties, and reactivity of the metal complexes formed. orientjchem.org

Researchers have synthesized and characterized a variety of metal complexes involving thiazole-based ligands with transition metals like copper(II), cobalt(II), nickel(II), and iron(III). nih.govresearchgate.netijper.org These complexes have been investigated for a range of applications, including catalysis, materials science, and as potential therapeutic agents. mdpi.comsemanticscholar.org The ability of the thiazole scaffold to form stable complexes with various metal ions makes it a valuable component in the design of functional coordination compounds. orientjchem.org

Examples of Metal Complexes with Thiazole Analogues:

Ligand Metal Ion(s) Resulting Complex Properties/Applications
2-amino-4-methyl-thiazoleFe(III)Formation of coordination polymers with potential biological activity. researchgate.net
2-amino-4-substituted phenylthiazole Schiff basesCo(II), Cu(II), Ni(II)Octahedral complexes with demonstrated antimicrobial activities. nih.gov
N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamideCu(II), Co(II), Ni(II), Zn(II)Octahedral or tetrahedral complexes with good antimicrobial activity. ijper.org
SulfathiazoleCu(II)Enhanced antimicrobial activity compared to the free ligand. mdpi.com

Development of Molecular Probes (e.g., for Positron Emission Tomography Imaging Research)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the detection of radiation from positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), which are incorporated into biologically active molecules known as PET probes. radiologykey.com

The presence of a fluorine atom in this compound makes it an attractive candidate for the development of ¹⁸F-labeled PET probes. The synthesis of these probes typically involves a late-stage radiofluorination step, where a stable ¹⁹F atom is replaced with the radioactive ¹⁸F isotope via nucleophilic substitution. radiologykey.comchempep.com

The general strategy involves synthesizing a precursor molecule where the thiazole moiety is attached to a targeting vector (e.g., a peptide, antibody, or small molecule) that has a high affinity for a specific biological target, such as a receptor or enzyme. rsc.org This precursor is then radiolabeled with ¹⁸F-fluoride. nih.govnih.gov

The resulting ¹⁸F-labeled thiazole-containing probe can be administered to a subject, and its distribution and accumulation in the body can be visualized using a PET scanner. nih.gov This allows for the in vivo quantification of the biological target, providing valuable information for disease diagnosis, staging, and monitoring treatment response. nih.gov While specific PET probes directly using the this compound core are part of ongoing research, the principles of ¹⁸F-labeling are well-established and applicable to this class of compounds. chempep.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-methylthiazole and its derivatives?

  • Methodological Answer : A common approach involves cyclocondensation reactions using fluorinated precursors. For example, substituted thiazoles can be synthesized by refluxing halogenated intermediates (e.g., fluorinated aldehydes or ketones) with thiourea derivatives in ethanol under acidic conditions. Post-reaction, solvent removal via vacuum distillation and purification by recrystallization are critical steps . Advanced derivatives may require coupling reactions with aryl or heteroaryl groups using catalysts like Cu(I) or Pd(0) to introduce substituents at specific positions, as seen in analogous thiazole-triazole hybrids .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine elemental analysis (to verify C, H, N, S, and F content) with spectroscopic methods :
  • 1H/13C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent fluorine atoms) and methyl/thiazole proton environments .
  • IR Spectroscopy : Confirm functional groups (e.g., C-F stretching at ~1100 cm⁻¹ and thiazole ring vibrations) .
  • Mass Spectrometry (LC-MS or HRMS) : Validate molecular ion peaks and fragmentation patterns . Cross-referencing with literature data from authoritative databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Target Identification : Use computational docking studies to predict binding affinity with enzymes (e.g., kinases or proteases). For example, thiazole-triazole hybrids have shown activity against bacterial targets via molecular docking with proteins like DNA gyrase .
  • In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC/MBC determination) or enzyme inhibition assays (IC50 measurements). Include controls like known inhibitors (e.g., ciprofloxacin for bacterial assays) .
  • Toxicity Screening : Assess cytotoxicity using mammalian cell lines (e.g., HEK-293) via MTT assays. Compare results to structurally related compounds to infer structure-toxicity relationships .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify experimental conditions (solvent polarity, temperature, pH) across studies. For instance, discrepancies in solubility may arise from variations in solvent systems (DMSO vs. aqueous buffers) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to study thermal stability and polymorphic transitions. X-ray crystallography can resolve structural ambiguities, as demonstrated for fluorophenyl-thiazole analogs .
  • Metabolic Profiling : Investigate degradation pathways via LC-MS/MS to identify hydrolysis or oxidation products, especially under physiological conditions .

Q. What strategies are effective for synthesizing metal complexes or salts of this compound?

  • Methodological Answer :
  • Salt Formation : React the free base with stoichiometric equivalents of inorganic acids (e.g., HCl) or organic bases (e.g., morpholine) in ethanol. Monitor pH to ensure complete neutralization .
  • Metal Coordination : Use transition metal salts (e.g., CuSO4, ZnCl2) in aqueous-ethanol mixtures. Chelation is confirmed via shifts in IR spectra (e.g., S→M bond formation) and changes in molar conductivity .

Key Considerations for Researchers

  • Avoid Reliance on Unverified Data : Cross-check spectral data with peer-reviewed sources (e.g., NIST ) instead of commercial databases.
  • Structural Analogues : Compare results to fluorinated thiazoles like 2-(4-fluorophenyl)thiazoles to infer reactivity and stability trends .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and failed experiments to enhance reproducibility .

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